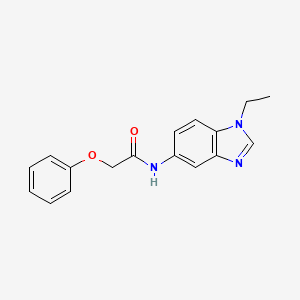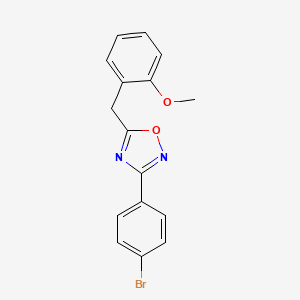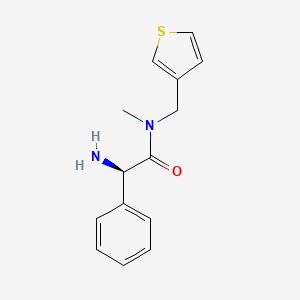
N-(1-ethyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide, also known as EBA or Ethyl Benzimidazole Acetamide, is a chemical compound that has been studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.38 g/mol.
Mecanismo De Acción
The mechanism of action of N-(1-ethyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is not fully understood. It has been proposed that this compound may act by inhibiting the synthesis of DNA and RNA. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit the formation of blood vessels that are necessary for the growth and spread of tumors. In addition, this compound has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-ethyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide in lab experiments is that it has been shown to be effective against a variety of cancer cells, fungi, and bacteria. Another advantage is that this compound has been found to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of this compound.
Direcciones Futuras
There are several future directions for research on N-(1-ethyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research could focus on the optimization of the dosage and administration of this compound for different types of cancer, fungal, and bacterial infections. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Métodos De Síntesis
N-(1-ethyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide can be synthesized using a two-step process. The first step involves the reaction of 1-ethyl-1H-benzimidazole with chloroacetyl chloride in the presence of a base such as triethylamine. This results in the formation of N-(1-ethyl-1H-benzimidazol-5-yl)-2-chloroacetamide. In the second step, the chloroacetamide is reacted with sodium phenoxyacetate in the presence of a base such as potassium carbonate. This results in the formation of this compound.
Aplicaciones Científicas De Investigación
N-(1-ethyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide has been studied for its potential applications in scientific research. It has been found to have anticancer, antifungal, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to be effective against a variety of fungal and bacterial infections.
Propiedades
IUPAC Name |
N-(1-ethylbenzimidazol-5-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-20-12-18-15-10-13(8-9-16(15)20)19-17(21)11-22-14-6-4-3-5-7-14/h3-10,12H,2,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZAFBAYHDMQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-ethyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B5369069.png)


![3-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5369089.png)
![4-allyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5369102.png)
![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B5369111.png)
![3-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5369113.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5369123.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5369134.png)

![methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5369151.png)
![ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5369156.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5369159.png)